1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Description
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol is a complex organic compound with a unique structure characterized by multiple hydroxyl groups, double bonds, and acetylene groups
Properties
CAS No. |
213905-35-2 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl acetate |
InChI |
InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3 |
InChI Key |
VVURZXYIXNNJCG-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Canonical SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Appearance |
Oil |
Origin of Product |
United States |
Preparation Methods
Plant Sources and Biomass Pretreatment
The compound has been identified in Angelica sinensis, Angelica pubescens, and Angelica keiskei, where it accumulates in roots and rhizomes. Secondary reports note its presence in pigmented rice varieties, though at trace concentrations. For industrial-scale extraction, dried Angelica roots are milled to ≤2 mm particles to enhance solvent penetration. Ethanol (70–95%) is the preferred extractant due to its ability to solubilize polar lipids while minimizing protein co-extraction.
Solvent Optimization
Comparative studies using hyphenated GC-MS/MS systems demonstrate that ethanol achieves 22% higher recovery than methanol or acetone for polyacetylenes. A standardized protocol involves:
-
Solid-to-solvent ratio: 1:10 (w/v)
-
Extraction time: 10 min vortexing at 2,000 rpm followed by 20 min centrifugation at 5,000 rpm
-
Temperature: Ambient (25°C) to prevent thermal degradation of diyne groups
Post-extraction, rotary evaporation under reduced pressure (≤40°C) concentrates the ethanolic phase, yielding a viscous residue with 8–12% crude polyacetylene content.
Chromatographic Purification
Crude extracts require multi-step chromatographic processing to isolate this compound from structurally similar congeners:
Normal-Phase Silica Gel Chromatography
Initial fractionation employs silica gel (200–300 mesh) with gradient elution of chloroform:methanol (95:5 → 70:30). The target compound elutes in the 80:20 fraction, verified by TLC (Rf = 0.43, vanillin-H2SO4 staining).
Reverse-Phase HPLC
Final purification uses C18 columns (5 μm, 250 × 4.6 mm) with isocratic acetonitrile:water (85:15) at 1.0 mL/min. UV detection at 254 nm identifies the compound with retention time = 14.2 ± 0.3 min. Recovery rates from HPLC average 68–72%, with purity ≥95% by GC-MS.
Synthetic Approaches
Precursor Synthesis via Acetylation
The acetoxy group at C-1 is introduced through selective acetylation of the parent diol, 9,17-octadecadiene-12,14-diyne-11,16-diol:
Reaction Conditions
-
Acetylating agent: Acetic anhydride (2.5 eq)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Anhydrous dichloromethane
-
Temperature: 0°C → rt, 12 h
Steric hindrance from the C-11 and C-16 hydroxyls necessitates controlled stoichiometry to prevent over-acetylation. NMR monitoring (δH 2.05 ppm, acetate methyl) confirms reaction completion.
Stereochemical Control
The C-11 (S) and C-16 (R) configurations are preserved using chiral auxiliaries during diyne backbone assembly:
Evans Aldol Methodology
-
Chiral oxazolidinone directs syn-addition of propargyl enolates to α,β-ynals
-
Subsequent Lindlar hydrogenation selectively reduces terminal alkynes to cis-alkenes
Analytical Characterization
Spectroscopic Data
Stability Profiling
The compound degrades by 18% over 30 days at -20°C under argon, necessitating single-use aliquots in biological assays. Accelerated stability studies (40°C/75% RH) show complete decomposition of diyne motifs within 72 h.
Industrial-Scale Challenges
Yield Limitations
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H28O4
- Molecular Weight : 332.4 g/mol
- CAS Number : 213905-35-2
- IUPAC Name : [(9E)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate
This compound features a long-chain fatty alcohol structure with multiple double and triple bonds, contributing to its unique chemical reactivity and potential biological activities.
Antimicrobial Activity
Research has indicated that 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance:
- Case Study : A study published in the Journal of Natural Products demonstrated that extracts containing this compound inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in animal models.
- Research Findings : A study highlighted that the application of this compound in a model of induced inflammation resulted in a significant decrease in pro-inflammatory cytokines .
Natural Product Synthesis
This compound is also notable for its role in the synthesis of natural products. It is derived from plants such as Angelica sinensis, which is traditionally used in herbal medicine.
Phytochemical Research
The extraction and characterization of this compound from plant sources have been pivotal in phytochemistry.
- Case Study : Research conducted on Angelica keiskei revealed that the presence of this compound correlates with various therapeutic properties attributed to the plant .
Potential Uses in Drug Development
Given its structural complexity and biological activity, this compound serves as a lead molecule for drug development.
Drug Design
The unique functional groups present in this compound allow for modifications that can enhance its pharmacological properties.
- Research Insights : Molecular docking studies have suggested that derivatives of this compound could bind effectively to specific biological targets involved in disease processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
- 9,17-Octadecadiene-12,14-diyne-1,11,16-triol
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, double bonds, and acetylene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, a complex organic compound with the molecular formula , is a member of the polyacetylene class of compounds. Its unique structure features multiple double and triple bonds within its aliphatic chain, which contributes to its notable biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula :
- Molar Mass : 332 g/mol
- Density : 1.061 g/cm³ (predicted)
- Boiling Point : 494.2 °C (predicted)
- pKa : 11.63 (predicted)
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanisms underlying its anticancer effects include:
- Cell Growth Inhibition : The compound modulates various signaling pathways involved in cell growth and apoptosis. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
- Interaction with Cellular Targets : Its structural characteristics allow it to interact with cellular membranes, influencing lipid dynamics and potentially affecting the bioavailability of other therapeutic agents.
- Pathway Modulation : Enrichment analyses have identified significant pathways associated with fatty acid biosynthesis and beta oxidation that are influenced by this compound, suggesting a broader impact on metabolic processes within cells .
The biological activity of this compound is attributed to several key mechanisms:
- Lipid Dynamics : The compound's interaction with lipid membranes may alter membrane fluidity and permeability, affecting cellular signaling and drug uptake.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 11-Hydroxyundecylenic acid | C11H20O3 | Known for antifungal properties |
| Falcarinol | C15H24O3 | Exhibits anti-cancer properties; found in carrots |
| 1-Dodecyne | C12H24 | Simpler alkyne; used in organic synthesis but lacks complex functionality |
The structural uniqueness of this compound enhances its biological activity compared to simpler polyacetylenes or fatty acids.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study demonstrated that treatment with this compound led to reduced viability in human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The study highlighted its potential as a lead compound for further drug development .
- Another research effort utilized metabolomic profiling to assess changes induced by this compound in various biological systems. The findings suggested significant alterations in lipid metabolism pathways and identified candidate biomarkers for further investigation into its therapeutic effects .
Q & A
Basic Question: What are the optimal methodologies for isolating 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol from plant sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. For Heracleum candicans, a common source, sequential steps include:
- Crude Extraction : Use polar solvents to extract lipids and polyacetylenes .
- Column Chromatography : Employ silica gel or reversed-phase columns for fractionation. Gradient elution with hexane/ethyl acetate or chloroform/methanol systems is effective .
- HPLC Refinement : Final purification using preparative HPLC with C18 columns to achieve ≥98% purity .
Basic Question: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Structural elucidation relies on spectroscopic techniques:
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR confirm the acetoxy group, diyne/diene positions, and hydroxyl placements .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C20H28O4) and fragmentation patterns .
- Comparative Analysis : Cross-reference data with structurally related polyacetylenes (e.g., panaxydol) to validate stereochemistry .
Advanced Question: What experimental designs are used to investigate its anticancer mechanisms?
Methodological Answer:
- In Vitro Models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. Dose-response curves (0.1–100 µM) evaluate IC50 values .
- Pathway Analysis : Employ Western blotting or qPCR to study apoptosis-related proteins (e.g., Bax, Bcl-2) and cell cycle regulators (e.g., p53) .
- Synergy Studies : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy indices .
Advanced Question: How do structural modifications impact its bioactivity compared to analogs like 9,17-Octadecadiene-12,14-diyne-1,11,16-triol?
Methodological Answer:
- Functional Group Analysis : The acetoxy group at C1 enhances lipid solubility and membrane permeability, whereas the triol analog shows stronger antibacterial activity due to free hydroxyls .
- SAR Studies : Synthesize derivatives (e.g., esterification of hydroxyls) and compare bioactivity profiles. For example, acetylated derivatives may reduce antifungal efficacy but improve anticancer potency .
Advanced Question: What challenges arise in solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Issues : As an oil, it requires solubilization in DMSO or lipid-based carriers (e.g., Cremophor EL) for aqueous dispersion .
- Pharmacokinetic Optimization : Use nanoemulsions or liposomes to enhance bioavailability. Validate stability via HPLC over 24–72 hours .
Basic Question: How is purity assessed and validated for this compound in research settings?
Methodological Answer:
- HPLC-DAD/ELSD : Purity ≥98% is confirmed using reverse-phase HPLC with diode array detection (DAD) or evaporative light scattering (ELSD) .
- Batch Consistency : Compare multiple isolation batches via melting point, TLC, and NMR to ensure reproducibility .
Advanced Question: What strategies address discrepancies in bioactivity data across studies?
Methodological Answer:
- Standardized Protocols : Adopt uniform cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Negative Controls : Include polyacetylene-free extracts to rule out matrix effects in plant-derived samples .
Advanced Question: How is its stability evaluated under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
